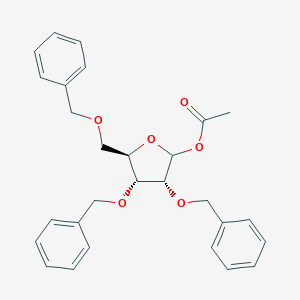

1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido Q de levofloxacina generalmente implica el uso de ácido tetrafluorobenzoico como materia prima. El proceso incluye varios pasos, como la adición de un solvente al compuesto crudo, seguido de la adición gota a gota de L-aminopropanol. La mezcla de reacción se mantiene luego a una temperatura específica para garantizar la conversión completa. Después de la ciclización, se agrega N-metilpiperazina y la reacción se lleva a cabo a temperaturas elevadas. El producto final se obtiene ajustando el pH y extrayendo el compuesto deseado .

Métodos de producción industrial: La producción industrial del ácido Q de levofloxacina implica rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para garantizar un alto rendimiento y pureza del producto final. El uso de técnicas avanzadas como la cromatografía líquida de alto rendimiento (HPLC) asegura la calidad y consistencia del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido Q de levofloxacina experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar sus propiedades antibacterianas o para crear derivados para aplicaciones específicas .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones del ácido Q de levofloxacina incluyen agentes oxidantes, agentes reductores y diversos solventes. Las condiciones de reacción, como la temperatura, el pH y el tiempo de reacción, se controlan cuidadosamente para lograr los productos deseados .

Principales productos formados: Los principales productos formados a partir de las reacciones del ácido Q de levofloxacina incluyen diversos derivados con mayor actividad antibacteriana. Estos derivados a menudo se prueban para determinar su eficacia contra diferentes cepas bacterianas para determinar su potencial como nuevos antibióticos .

Aplicaciones Científicas De Investigación

Applications in Nucleoside Synthesis

- Synthesis of Nucleoside Analogues

- Artificial Nucleotide Synthesis

Biochemical Research Applications

- Antiviral and Anticancer Research

- Enzyme Inhibition Studies

Case Studies

Mecanismo De Acción

El ácido Q de levofloxacina, como otras fluoroquinolonas, ejerce sus efectos antibacterianos inhibiendo dos enzimas bacterianas clave: la ADN girasa y la topoisomerasa IV. Estas enzimas son esenciales para la replicación, transcripción y reparación del ADN. Al inhibir estas enzimas, el ácido Q de levofloxacina evita que las bacterias se repliquen y, en última instancia, conduce a su muerte .

Comparación Con Compuestos Similares

El ácido Q de levofloxacina es único entre las fluoroquinolonas debido a su estructura química específica, que proporciona una mayor actividad antibacteriana y menos efectos secundarios. Los compuestos similares incluyen ofloxacina, ciprofloxacina y moxifloxacina. En comparación con estos compuestos, el ácido Q de levofloxacina tiene un espectro de actividad más amplio y es más eficaz contra ciertas cepas bacterianas .

Conclusión

El ácido Q de levofloxacina es un compuesto valioso en el campo de los antibióticos, con aplicaciones significativas en química, biología, medicina e industria. Su estructura química única y su mecanismo de acción lo convierten en un potente agente antibacteriano, y la investigación continua continúa explorando su potencial completo.

Actividad Biológica

1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose is a glycoside derived from D-ribose, characterized by the presence of three benzyl groups attached to the hydroxyl positions of the ribofuranose structure. This compound plays a significant role in the synthesis of nucleosides and has potential applications in medicinal chemistry.

Molecular Formula

- C28H30O6

- Molecular Weight : Approximately 466.54 g/mol

Structural Features

This compound contains:

- An acetyl group at the anomeric carbon.

- Three benzyl groups at positions 2, 3, and 5.

Physical Properties

- Solubility : Soluble in organic solvents due to the presence of benzyl groups.

- Stability : Enhanced stability compared to other sugar derivatives.

The primary biological activity of this compound is its role as a glycosyl donor in nucleoside synthesis. Upon activation (e.g., through silylation), it can participate in nucleophilic attacks, leading to the formation of C-glycosides or nucleotides. The acetyl group increases electrophilicity at the anomeric carbon, facilitating these reactions.

Applications in Medicinal Chemistry

This compound is utilized in synthesizing various biologically active compounds:

- Nucleoside Antibiotics : Such as Toyocamycin.

- Antitumor Drugs : Including Azacitidine and Selenazofurin.

- Vasodilators and Anticoagulants : Like 2-chloro-N6-methyl adenosine .

Case Studies and Research Findings

Research has demonstrated that derivatives of this compound exhibit significant biological activities:

- Synthesis of Nucleosides :

- Antitumor Activity :

- Glycosylation Reactions :

Comparative Analysis

| Compound Name | Structural Features | Unique Aspects | Applications |

|---|---|---|---|

| This compound | Acetate and three benzyl groups | Glycosyl donor for nucleoside synthesis | Antitumor drugs, nucleoside antibiotics |

| 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | Acetate and benzoyl groups | Used primarily in artificial nucleotide synthesis | Nucleotide synthesis |

| 2,3-O-Isopropylidene-D-ribose | Isopropylidene protection | Precursor for ribonucleosides | Ribonucleoside synthesis |

Propiedades

IUPAC Name |

[(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O6/c1-21(29)33-28-27(32-19-24-15-9-4-10-16-24)26(31-18-23-13-7-3-8-14-23)25(34-28)20-30-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3/t25-,26-,27-,28?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWPSDGLXXKBKZ-STQJPMTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556349 | |

| Record name | 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58381-23-0 | |

| Record name | 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.